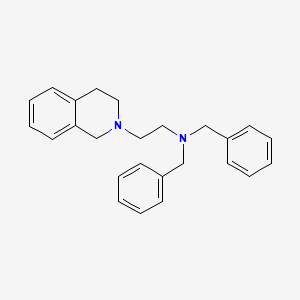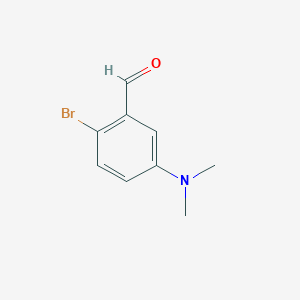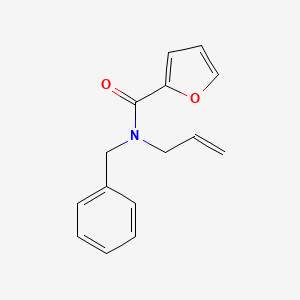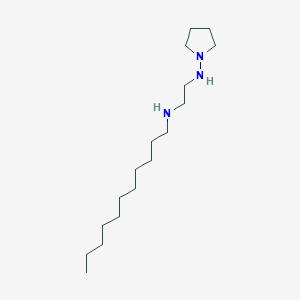
Benzene, 1-isocyano-4-(phenylethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-isocyano-4-(phenylethynyl)- is an organic compound with the molecular formula C15H9N It is characterized by the presence of an isocyano group (-NC) and a phenylethynyl group (-C≡C-Ph) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-isocyano-4-(phenylethynyl)- typically involves the reaction of 4-bromo-1-isocyanobenzene with phenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to reflux in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods: While specific industrial production methods for Benzene, 1-isocyano-4-(phenylethynyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis using continuous flow reactors and optimizing reaction conditions to improve yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential for large-scale production.
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: TBHP, silver acetate, acetonitrile, blue LED irradiation.
Reduction: LiAlH4, NaBH4, ethanol or THF as solvents.
Substitution: Various nucleophiles, solvents like DMF or THF, and catalysts depending on the specific reaction.
Major Products Formed:
Oxidation: Formation of quinoline-derived benzophosphole oxides.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-isocyano-4-(phenylethynyl)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzene, 1-isocyano-4-(phenylethynyl)- involves its ability to participate in radical cascade reactions. The isocyano group acts as a radical acceptor, facilitating the formation of complex cyclic structures. The phenylethynyl group contributes to the stabilization of the radical intermediates, allowing for efficient cyclization and formation of the desired products . The molecular targets and pathways involved in these reactions are primarily related to the formation of C-C and C-N bonds through radical intermediates.
Comparación Con Compuestos Similares
Isocyanobenzene (C7H5N): A simpler analog with only an isocyano group attached to the benzene ring.
Benzene, 1-isocyano-4-nitro- (C7H4N2O2): Contains a nitro group in addition to the isocyano group.
Benzene, 1-isocyano-4-methoxy- (C8H7NO2): Features a methoxy group along with the isocyano group.
Uniqueness: Benzene, 1-isocyano-4-(phenylethynyl)- is unique due to the presence of both the isocyano and phenylethynyl groups, which provide distinct reactivity and stability. This combination allows for the formation of complex polycyclic structures through radical cascade reactions, making it valuable in the synthesis of advanced materials and bioactive compounds .
Propiedades
Número CAS |
825615-31-4 |
|---|---|
Fórmula molecular |
C15H9N |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
1-isocyano-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C15H9N/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H |
Clave InChI |
OQFASKHFATVRKY-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-phenyl-](/img/structure/B14215140.png)


![3-[(1-Cyano-1-phenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14215161.png)

![2-[(2-Bromophenyl)methyl]-3-methylidene-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14215181.png)

![2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14215185.png)

![1,1'-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole)](/img/structure/B14215200.png)


